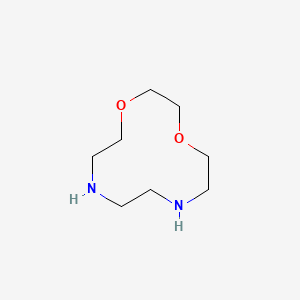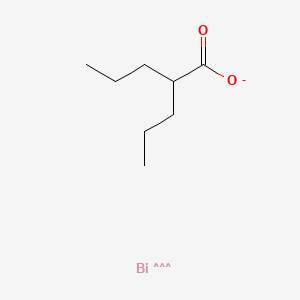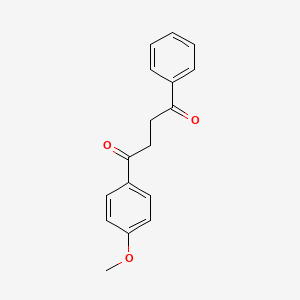
1-(4-Methoxyphenyl)-4-phenylbutane-1,4-dione
Overview
Description
“1-(4-Methoxyphenyl)-4-phenylbutane-1,4-dione” is a complex organic compound. It contains a butane-1,4-dione group (a type of diketone), a methoxyphenyl group, and a phenyl group. The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in various chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the butane-1,4-dione backbone, the introduction of the phenyl group, and the attachment of the methoxyphenyl group . The exact methods and reagents used would depend on the specific synthetic route chosen .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the diketone group could potentially result in the formation of a ring structure, depending on the conditions .
Chemical Reactions Analysis
The chemical reactions involving this compound would be influenced by its functional groups. The diketone group is known to undergo various reactions, including condensation reactions and reductions . The phenyl and methoxyphenyl groups could also participate in various reactions, depending on the conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be influenced by its molecular structure. The presence of the polar diketone and methoxy groups could potentially increase its solubility in polar solvents .
Scientific Research Applications
Chemical Synthesis and Characterization
- Tautomery and Coordination to Copper(II) : The study by Kopylovich et al. (2011) details the synthesis and characterization of a compound structurally similar to 1-(4-Methoxyphenyl)-4-phenylbutane-1,4-dione. This research highlights its potential in forming complexes with copper(II), which could have implications in various chemical and material science applications (Kopylovich et al., 2011).
Crystal Structure Analysis
Crystal Structure and Biological Activity : Wu (2013) investigated the crystal structure and biological activity of a compound related to 1-(4-Methoxyphenyl)-4-phenylbutane-1,4-dione. Such studies are crucial in understanding the physical properties and potential bioactive applications of these compounds (Wu, 2013).
Solvent Effects on Molecular Structure : Jhawar et al. (2005) explored how solvents can affect the molecular structure of substances similar to 1-(4-Methoxyphenyl)-4-phenylbutane-1,4-dione. This is significant for applications in solvent-based processes and pharmaceutical formulations (Jhawar et al., 2005).
Chemical Properties and Reactions
Nickel(II) and Copper(II) Complexes : Bhowmik et al. (2011) focused on the reaction of similar diketone compounds with nickel(II) and copper(II), leading to the formation of various metal complexes. This research is relevant for developing new materials and catalysts in industrial chemistry (Bhowmik et al., 2011).
Tautomerism and Conformation Analysis : The study of tautomerism in aryl-substituted 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones by Cunningham et al. (1989) offers insight into the behavior of similar compounds under different conditions, which is crucial for understanding their reactivity and stability in various environments (Cunningham et al., 1989).
Thermal Properties of Cyano-Substituted Azoderivatives : Mahmudov et al. (2011) investigated the thermal stability of cyano-substituted azoderivatives of β-diketones, which can be critical for applications requiring thermal resistance or stability under varying temperature conditions (Mahmudov et al., 2011).
Safety And Hazards
properties
IUPAC Name |
1-(4-methoxyphenyl)-4-phenylbutane-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-20-15-9-7-14(8-10-15)17(19)12-11-16(18)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZJJYOOOWCSFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384690 | |
| Record name | 1-(4-METHOXY-PHENYL)-4-PHENYL-BUTANE-1,4-DIONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-4-phenylbutane-1,4-dione | |
CAS RN |
60755-22-8 | |
| Record name | 1-(4-METHOXY-PHENYL)-4-PHENYL-BUTANE-1,4-DIONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

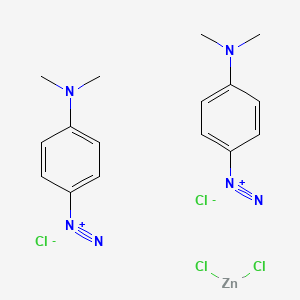
![N-(6-chlorobenzo[d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B3054412.png)

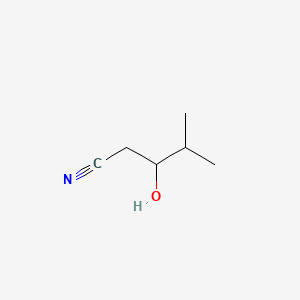
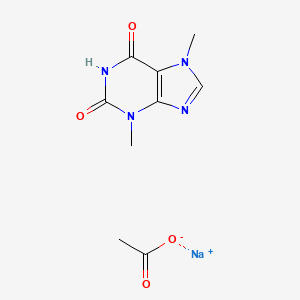
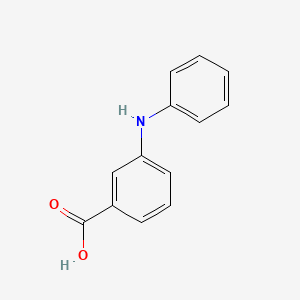
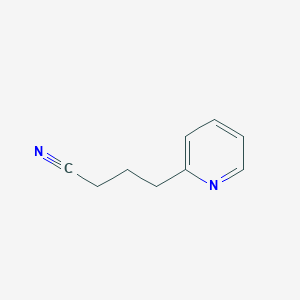


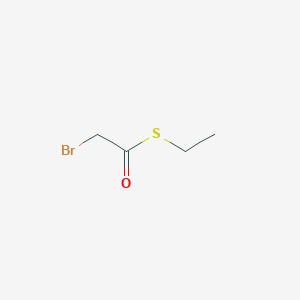
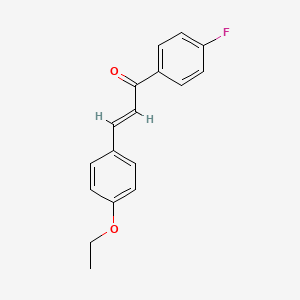
![methyl N-[6-(methoxycarbonylamino)hexyl]carbamate](/img/structure/B3054428.png)
